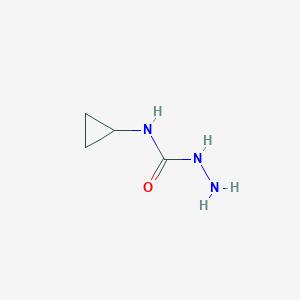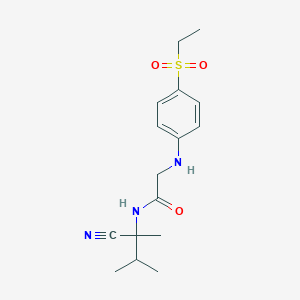
5-ethyl-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethyl-1H-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazole ring with an ethyl group attached . The InChI code for this compound is 1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H .Scientific Research Applications
Synthesis and Antifungal Activity
Research indicates that derivatives of 1H-benzotriazole, which share structural similarities with 5-ethyl-1H-1,3-benzodiazole hydrochloride, have been synthesized and evaluated for their antifungal activity. For instance, a study described the preparation of azetidinones from 1H-benzotriazole derivatives, demonstrating moderate to good antifungal efficacy against Candida albicans. This suggests the potential utility of similar compounds in developing antifungal agents (Toraskar et al., 2009).
Environmental and Human Exposure Analysis
Another significant application area involves the environmental and human exposure analysis of benzotriazole and benzothiazole derivatives. These compounds are prevalent in various products and have raised concerns regarding their environmental distribution and potential health impacts. A comprehensive study conducted across several countries measured the concentrations of these derivatives in human urine, providing crucial data for assessing human exposure levels and suggesting pathways for metabolic transformation (Asimakopoulos et al., 2013).
Corrosion Inhibition
Research on pyrazole derivatives, structurally related to this compound, has shown promising results in corrosion inhibition, particularly for steel in hydrochloric acid. These findings highlight the potential for developing new corrosion inhibitors based on similar chemical frameworks, which could offer enhanced protection for metal surfaces in industrial applications (Herrag et al., 2007).
Antimicrobial and Antitumor Activities
Moreover, compounds featuring the 1H-benzimidazole moiety have been synthesized and investigated for their antimicrobial and antitumor properties. This research suggests that the manipulation of the core structure, akin to this compound, could lead to the development of new therapeutic agents with potential application in treating various diseases and infections (Salahuddin et al., 2017).
Biotransformation and Environmental Fate
Lastly, the biotransformation of benzotriazole derivatives in activated sludge has been extensively studied, uncovering the degradation pathways and environmental fate of these compounds. Understanding the biodegradation mechanisms of such chemicals is crucial for assessing their environmental impact and designing strategies for pollution control (Huntscha et al., 2014).
properties
IUPAC Name |
6-ethyl-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNUMMFMDFMXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde](/img/structure/B2441851.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)




![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)

![2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B2441868.png)
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2441869.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)
